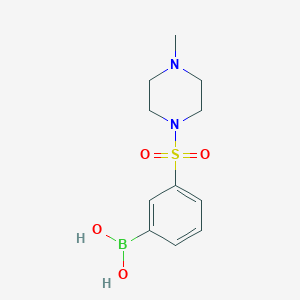

(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Description

(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a sulfonyl-linked 4-methylpiperazine group at the meta position. Its molecular formula is approximately C₁₁H₁₆BN₃O₄S, with a molecular weight of ~313.2 g/mol (exact value depends on hydration state) . Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

[3-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4S/c1-13-5-7-14(8-6-13)19(17,18)11-4-2-3-10(9-11)12(15)16/h2-4,9,15-16H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXQUGXUIZMDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Sulfonyl Chlorides : Para- and meta-bromobenzenesulfonyl chlorides serve as starting points due to their commercial availability and cost-effectiveness.

- Sulfonyl Fluorides : Conversion of sulfonyl chlorides to sulfonyl fluorides is achieved using potassium bifluoride (KHF2) in aqueous acetonitrile at room temperature, yielding sulfonyl fluorides in high yields (~98%).

- Boronic Esters and Acids : Miyaura borylation using bis(pinacolato)diboron (B2pin2) catalyzed by palladium complexes (e.g., Pd(dppf)Cl2) converts aryl bromides into boronic esters, which are then hydrolyzed to boronic acids using ammonium acetate and sodium periodate.

Synthetic Routes for Ortho-, Meta-, and Para-Isomers

- Para- and Meta-Isomers : Starting from para- or meta-bromobenzenesulfonyl chlorides, conversion to sulfonyl fluorides is followed by borylation and hydrolysis to yield the corresponding boronic acids.

- Ortho-Isomer : Requires an alternative approach starting from benzenesulfonyl fluoride. Ortho-lithiation using lithium diisopropylamide (LDA) at low temperature (-78 °C) followed by quenching with isopropyl borate produces the boronic ester, which is hydrolyzed to the boronic acid.

These methods provide gram-scale quantities of sulfonyl fluoride-substituted boronic acids with overall yields ranging from 59% to 98% depending on the step and isomer (see Table 1).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonyl chloride to fluoride | KHF2, aqueous CH3CN, rt | 98 | High yield, mild conditions |

| Borylation | B2pin2, Pd(dppf)Cl2, dioxane, 80 °C | 88 | Miyaura borylation |

| Hydrolysis to boronic acid | NH4OAc, NaIO4, acetone/H2O, rt | 64 | Moderate yield |

| Ortho-lithiation + borylation | LDA, -78 °C, then isopropyl borate, aq. HCl | 59 | One-pot operation |

Introduction of the 4-Methylpiperazin-1-yl Sulfonyl Group

The sulfonyl group bearing the 4-methylpiperazine substituent is typically introduced via nucleophilic substitution or sulfonylation reactions on the phenyl ring or sulfonyl chloride intermediates. Although explicit detailed procedures for this exact substitution are limited in the literature, general synthetic principles include:

- Reacting sulfonyl chlorides with 4-methylpiperazine under controlled conditions to form the sulfonyl-piperazine substituent.

- Ensuring the sulfonylation occurs at the meta-position relative to the boronic acid substituent on the phenyl ring.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction is a key step in the preparation of boronic acid derivatives, including those substituted with sulfonyl groups. Optimization studies for coupling sulfonyl-substituted boronic acids with aryl halides have shown:

- Use of Pd(OAc)2 as the palladium source with phosphine ligands such as XPhos or AmPhos.

- Reaction temperatures between 25 °C and 60 °C, with optimal yields often at 40 °C.

- Use of K3PO4 as the base and dioxane as the solvent.

- Boronic acid equivalents typically 1.5 to 2.0 equivalents.

Yields for the coupling reactions range from 85% to 99% under optimized conditions, with minimal product decomposition observed after extended reaction times (see Table 2).

| Entry | Catalyst System | Temperature | Yield at 2 h (%) | Yield at 22 h (%) | Notes |

|---|---|---|---|---|---|

| 2 | Pd(OAc)2 + XPhos | 60 °C | 92 | 85 | High yield, stable product |

| 3 | Pd(OAc)2 + SPhos | 60 °C | 95 | 85 | Comparable to XPhos |

| 7 | PdCl2(AmPhos)2 | 60 °C | 99 | 92 | Excellent yield |

| 8 | Pd(OAc)2 + XPhos | 40 °C | 99 | 98 | Optimal temperature and yield |

| 10 | Pd(OAc)2 + XPhos | 25 °C | 81 | 99 | Lower temp, still effective |

Alternative Synthetic Routes

- Palladium-Catalyzed Sulfination of Boronic Esters : Starting from para-bromo-substituted aryl pinacol boronic esters, palladium-catalyzed sulfination using sulfur dioxide surrogates followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) can yield sulfonyl fluoride boronic esters. This route provides flexibility for late-stage functionalization and yields around 67%.

Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|

| Sulfonyl chloride to fluoride | Bromo-benzenesulfonyl chloride | KHF2, aqueous CH3CN, rt | ~98 | Efficient conversion |

| Miyaura borylation | Sulfonyl fluoride aryl bromides | B2pin2, Pd(dppf)Cl2, dioxane, 80 °C | 88 | High yielding borylation |

| Hydrolysis of boronic esters | Boronic esters | NH4OAc, NaIO4, acetone/H2O, rt | 59-64 | Moderate yield |

| Ortho-lithiation + borylation | Benzenesulfonyl fluoride | LDA, -78 °C, isopropyl borate, aq. HCl | 59 | One-pot, for ortho-isomer |

| Pd-catalyzed sulfination | Aryl pinacol boronic ester | Pd catalyst, SO2 surrogate, NFSI | 67 | Late-stage sulfonyl fluoride introduction |

| Suzuki-Miyaura coupling | Sulfonyl-substituted boronic acid | Pd(OAc)2, XPhos or AmPhos, K3PO4, dioxane, 40 °C | 85-99 | Key step for coupling reactions |

This detailed overview of preparation methods for (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid integrates advanced synthetic strategies involving sulfonyl fluoride chemistry, palladium-catalyzed borylation, and Suzuki-Miyaura coupling reactions. The approaches leverage commercially available starting materials and robust catalytic systems to achieve high yields and scalability, providing a strong foundation for further medicinal chemistry applications.

Chemical Reactions Analysis

(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

-

Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates. Common oxidizing agents include hydrogen peroxide and peracids.

-

Reduction: : Reduction reactions can convert the sulfonyl group to sulfides or thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

-

Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced. Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used.

-

Coupling Reactions: : The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides. Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.

Scientific Research Applications

Enzyme Inhibition

- Boronic acids are known for their potential as enzyme inhibitors. (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid has been explored for its ability to inhibit proteases, which are implicated in various diseases including cancer and diabetes. The compound's structure allows it to interact effectively with the active sites of these enzymes .

Development of Sensors

- The ability of this compound to form reversible covalent bonds with biomolecules makes it suitable for designing sensors that detect sugars and nucleotides. Research indicates its effectiveness in creating probes for biochemical detection .

Medicinal Chemistry

Drug Development

- The unique structural features of (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid position it as a candidate for drug development. Its derivatives have shown promise in therapeutic applications, particularly in targeting specific disease pathways associated with protease activity .

Case Study: Protease Inhibition

- A study demonstrated that boronic acid derivatives, including this compound, effectively inhibited certain proteases involved in tumor progression. This highlights its potential role in cancer therapeutics .

Industrial Applications

Material Science

Mechanism of Action

The mechanism of action of (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo nucleophilic attack to form boronate esters. The sulfonyl group and piperazine moiety may also contribute to the compound’s binding affinity and specificity for certain molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

- (2-Methoxy-5-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic Acid (CAS: 1704080-61-4) Structural Difference: Methoxy group at the ortho position. This modification could enhance solubility in polar solvents . Molecular Formula: C₁₂H₁₉BN₂O₅S (MW: 314.17 g/mol) .

(3-Fluoro-4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic Acid (CAS: 1447713-71-4)

- Structural Difference : Fluorine at the para position relative to the boronic acid.

- Impact : Fluorine’s electronegativity increases the acidity of the boronic acid (lower pKa), improving its efficiency in Suzuki couplings. The fluorine atom may also enhance metabolic stability in drug candidates .

- Molecular Formula : C₁₁H₁₅BFN₃O₄S (MW: 347.2 g/mol) .

Linker Modifications

- (3-((4-Methylpiperazin-1-yl)methyl)phenyl)boronic Acid (CAS: 1171044-16-8) Structural Difference: Methylene (-CH₂-) linker instead of sulfonyl (-SO₂-). The absence of sulfonyl may improve membrane permeability in biological systems . Molecular Formula: C₁₂H₁₉BN₂O₂ (MW: 234.1 g/mol) .

(3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic Acid Hydrochloride (CAS: 957060-92-3)

Heterocycle and Functional Group Variations

(3-Fluoro-5-(4-Methylpiperazin-1-yl)phenyl)boronic Acid (CAS: 1704073-49-3)

(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic Acid (CAS: 1704121-45-8)

Comparative Data Table

Biological Activity

(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This compound is characterized by its ability to form reversible covalent bonds with diols, making it significant in both biochemical and medicinal chemistry.

- Molecular Formula : C11H17BN2O4S

- Molecular Weight : 284.14 g/mol

The structure includes a boronic acid group, a sulfonyl moiety, and a piperazine ring, which contribute to its reactivity and biological interactions.

The primary mechanism of action involves the formation of boronate esters through nucleophilic attack by the boronic acid group on diols and other nucleophiles. This interaction is crucial for the compound's role as an enzyme inhibitor, particularly targeting proteases involved in various diseases, including cancer and diabetes .

Enzyme Inhibition

Research indicates that (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid exhibits inhibitory effects on specific enzymes. For instance:

- Proteases : It has been explored for therapeutic applications in inhibiting protease enzymes, which play critical roles in tumor progression and viral replication .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Studies have shown that boronic acids can inhibit the activity of proteasomes, leading to the accumulation of pro-apoptotic factors within cancer cells. This mechanism is particularly relevant in the context of multiple myeloma and other malignancies .

2. Antiviral Properties

The compound has been investigated for its potential to inhibit viral proteases, which are essential for the maturation and replication of viruses such as HIV and HCV. The inhibition of these enzymes can prevent viral replication and spread within host cells .

3. Biochemical Pathways

The compound influences various biochemical pathways by modulating enzyme activities related to metabolic processes. Its effects on oxidative stress responses have been documented, indicating its role in cellular signaling pathways .

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid:

Q & A

Q. What are the primary synthetic routes for preparing (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid, and how do reaction conditions influence yield and purity?

Boronic acids like this compound are typically synthesized via Suzuki-Miyaura coupling or modified multicomponent reactions (MCRs). For example, high-throughput combinatorial libraries of boronic acids can be generated using acoustic dispensing ejection (ADE) technology in 384-well plates, followed by automated mass spectrometry (MS) analysis to categorize reaction performance . Key factors include pH control (to avoid boronic acid dimerization) and the use of stabilizing ligands. The choice of diol or esterification agents (e.g., pinacol) can also mitigate hydrolysis during purification .

Q. How does the pKa of (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid affect its reactivity in aqueous and organic media?

The pKa of boronic acids (~8.5–9.7) governs their Lewis acidity and ability to form esters with diols. For instance, phenyl boronic acid derivatives exhibit pH-dependent binding to glucose in hydrogels, where lower pKa values enhance diol complexation under physiological conditions . The sulfonyl and methylpiperazine groups in this compound may further modulate pKa, influencing its stability in biological assays or catalytic applications .

Advanced Research Questions

Q. How can multicomponent reactions (MCRs) be optimized to incorporate (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid into complex scaffolds?

MCRs like the Ugi-4CR or Petasis-Borono Mannich reaction leverage boronic acids as nucleophiles. ADE-enabled high-throughput screening allows rapid testing of >200 building blocks (amines, carboxylic acids, isocyanides) to identify compatible partners. For example, m-isocyanophenyl boronic acid (a structurally similar compound) was synthesized and used immediately due to instability, highlighting the need for real-time reaction monitoring . MS-driven classification of reaction performance (successful, partial, failed) helps prioritize conditions for scale-up .

Q. What methodologies are recommended for evaluating the bioactivity of this boronic acid in cancer research, particularly regarding tubulin polymerization inhibition?

Analogous boronic acid-containing cis-stilbenes (e.g., compound 13c) inhibit tubulin polymerization (IC50 = 21–22 μM) and induce apoptosis in Jurkat cells at >10<sup>−8</sup> M. Key assays include:

Q. How can researchers resolve contradictions in oxidation stability data for boronic acid derivatives?

Oxidation rates of boronic esters (e.g., neopentyl glycol vs. pinacol esters) vary due to diol affinity and hydrolysis equilibrium. Use competitive assays like alizarin red S (ARS) binding to rank diol-boronic acid affinities independently of oxidation. For example, pinacol boronic ester oxidizes faster (50% conversion in 10 min) than neopentyl glycol (27 min), despite lower ARS affinity . Correlate findings with clogP values to assess membrane permeability vs. reactivity .

Q. What structural modifications enhance the selectivity of this boronic acid in diol-binding applications (e.g., glucose sensing)?

Substituents on the phenyl ring (e.g., electron-withdrawing sulfonyl groups) improve diol-binding selectivity. In hydrogels, boronic acid-modified hyaluronan forms pH-sensitive crosslinks with salicylates (pKa = 3.24–9.68), enabling glucose-responsive drug release . Computational modeling of boronate-diol equilibria can guide functionalization to target specific polyols .

Q. How does the sulfonyl-piperazine moiety influence the compound’s pharmacokinetics and metabolism?

The 4-methylpiperazine group may reduce first-pass metabolism by acting as a bioisostere for phenolic hydroxyls, as seen in boronic acid-modified SERDs (e.g., GLL398). Phase II metabolism studies using liver microsomes and LC-MS/MS can identify sulfate/glucuronide conjugates. Compare plasma exposure in rodent models to unmodified analogs .

Methodological Considerations

Q. What analytical techniques are critical for characterizing boronic acid-diol interactions in real time?

- NMR spectroscopy : Monitor boronate ester formation (e.g., <sup>11</sup>B NMR for boron coordination shifts) .

- UV-Vis spectrophotometry : Track diol-binding via changes in absorbance (e.g., ARS displacement assays) .

- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) for diol/boronic acid complexes .

Q. How should researchers handle discrepancies between computational predictions and experimental SAR data?

Reconcile conflicts by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.